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Compound of Interest

Compound Name: Spiramine A

Cat. No.: B15568643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to elucidate the

structure of Spiramine A, a marine alkaloid. The following sections detail the methodologies

employed for data acquisition and a thorough interpretation of the results from mass

spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Structural Elucidation Overview
The structural determination of Spiramine A was accomplished through an integrated

approach, combining various spectroscopic techniques. High-resolution mass spectrometry

(HRMS) established the molecular formula. Infrared (IR) spectroscopy identified key functional

groups present in the molecule. Finally, a detailed analysis of one-dimensional (1D) and two-

dimensional (2D) Nuclear Magnetic Resonance (NMR) spectra, including ¹H, ¹³C, COSY,

HSQC, and HMBC, allowed for the complete assignment of the carbon skeleton and relative

stereochemistry.

The logical workflow for the structural elucidation process is outlined in the diagram below.
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Caption: General workflow for the structure elucidation of Spiramine A.

Mass Spectrometry and Infrared Spectroscopy
Experimental Protocols

High-Resolution Mass Spectrometry (HRMS): The HRMS data was acquired on a mass

spectrometer utilizing electrospray ionization (ESI). The sample was dissolved in methanol

and analyzed in positive ion mode.
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Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared

(FTIR) spectrometer. The sample was prepared as a thin film on a potassium bromide (KBr)

pellet.

Data Interpretation
The initial spectroscopic analysis provided foundational data about Spiramine A's composition.

Technique Observation Interpretation

HRMS [M+H]⁺ ion at m/z 414.2853
Molecular formula established

as C₂₆H₃₅N₃O₂.

IR Absorption band at 1676 cm⁻¹
Presence of an amide carbonyl

functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol
All NMR spectra for Spiramine A were recorded on a 500 MHz spectrometer with the sample

dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million

(ppm) and referenced to the residual solvent signal.

¹H and ¹³C NMR Data Summary
The ¹H and ¹³C NMR spectra revealed the proton and carbon environments within Spiramine
A. The assignments, supported by 2D NMR data, are summarized below.
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Position δC (ppm)
δH (ppm), Multiplicity (J in
Hz)

2 169.8 -

3 35.8 2.41, m; 2.29, m

4 26.5 1.76, m

5 48.9 2.95, m

6 52.8 3.12, d (4.4)

7 68.1 4.01, s

8 40.1 2.13, m; 1.57, m

9 22.0 1.83, m; 1.42, m

10 39.1 1.95, m

11 58.8 2.65, m

12 27.8 1.68, m; 1.54, m

13 25.1 1.87, m; 1.45, m

14 34.1 3.01, m; 2.89, m

15 174.6 -

1' 138.8 -

2', 6' 129.5 7.29, d (7.3)

3', 5' 128.7 7.33, t (7.3)

4' 127.3 7.24, t (7.3)

7' 36.1 3.61, s

1'' 137.2 -

2'', 6'' 129.1 7.20, d (7.2)

3'', 5'' 128.4 7.28, t (7.2)

4'' 126.8 7.18, t (7.2)
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7'' 54.0 3.52, d (13.7); 3.46, d (13.7)

2D NMR Correlation and Structure Confirmation
Two-dimensional NMR experiments were crucial for assembling the molecular structure of

Spiramine A.

COSY (Correlation Spectroscopy): This experiment identified proton-proton (H-H) spin

coupling systems, allowing for the tracing of connected proton networks within the molecule's

aliphatic core.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each

proton signal with its directly attached carbon, confirming the C-H connections listed in the

table above.

HMBC (Heteronuclear Multiple Bond Correlation): Long-range correlations (2-3 bonds)

between protons and carbons were established through the HMBC spectrum. This data was

instrumental in connecting the different spin systems and positioning the quaternary carbons

and heteroatoms, ultimately confirming the overall connectivity and finalizing the structure of

Spiramine A.

To cite this document: BenchChem. [Spectroscopic Data Interpretation of Spiramine A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15568643#spectroscopic-data-interpretation-of-
spiramine-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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